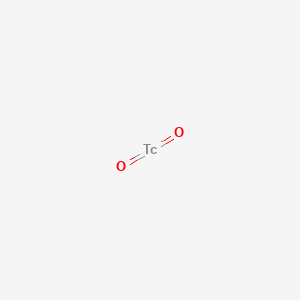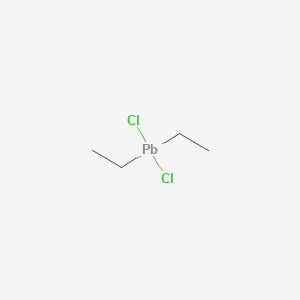
technetium(IV) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Technetium(IV) oxide is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a black, crystalline powder that is highly stable and has a high melting point. Technetium(IV) oxide is a versatile compound that can be used in a variety of applications, including scientific research.
Scientific Research Applications
Radiopharmaceutical Applications
- Technetium chemistry is significantly driven by radiopharmaceutical applications, particularly in the synthesis of novel complexes for targeting biomolecules with metal complexes. The chemistry of technetium, including technetium(IV) oxide, is crucial in this field due to its artificial origin from nuclear fission and the associated radioactivity (Alberto, 2009).
Environmental Concerns and Waste Management
- Technetium-99, a significant environmental concern in nuclear waste, shows high mobility in the subsurface. Technetium(IV) oxides are used for immobilizing technetium, thereby impeding its migration in groundwater. However, the oxides are subject to dissolution by oxidants and complexing agents, impacting their effectiveness in environmental containment (Gu et al., 2011).
Interaction with Iron Minerals
- Studies have shown that technetium interacts with iron minerals, such as green rusts, which concentrate technetium from aqueous solutions. The reduction and formation of strong Tc(IV) surface complexes are key to this interaction, and this behavior indicates potential uses in groundwater cleanup and waste stream treatment (Pepper et al., 2003).
Immobilization in Waste Forms
- The mobility of technetium in the subsurface is largely governed by its oxidation state. Studies suggest that Tc(IV) incorporation in spinels, a method to increase technetium retention in glass waste forms, can be effective. This approach has implications for managing radioactive waste and environmental remediation (Lee et al., 2016).
Redox Behavior in Soils
- The redox chemistry of technetium, including its behavior as Tc(IV) oxides, is a major control on its environmental mobility. Under specific conditions, Tc(IV) tends to predominate and readily precipitates as insoluble oxides or associates with mineral surfaces, influencing its fate in contaminated environments (Begg et al., 2008).
properties
CAS RN |
12036-16-7 |
|---|---|
Molecular Formula |
O2Tc |
Molecular Weight |
129.906 g/mol |
IUPAC Name |
dioxotechnetium |
InChI |
InChI=1S/2O.Tc |
InChI Key |
CVKJXWOUXWRRJT-UHFFFAOYSA-N |
SMILES |
O=[Tc]=O |
Canonical SMILES |
O=[Tc]=O |
synonyms |
dioxotechnetium TcO2 technetium dioxide technetium(IV) oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















